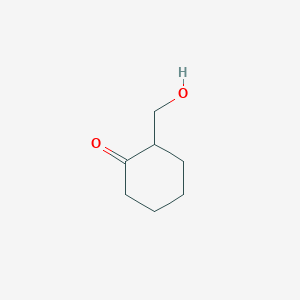

2-(Hydroxymethyl)cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2242. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-6-3-1-2-4-7(6)9/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGZQOSGZJNAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-08-8 | |

| Record name | 2-(Hydroxymethyl)cyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(HYDROXYMETHYL)CYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(hydroxymethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Hydroxymethyl)cyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZA64V6C8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Hydroxymethyl)cyclohexanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)cyclohexanone

Authored by: Gemini, Senior Application Scientist

December 2025

Abstract

This compound (CAS No: 5331-08-8) is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities.[1] Possessing both a nucleophilic primary alcohol and an electrophilic ketone within a six-membered ring, it serves as a versatile and valuable building block in organic synthesis.[2] Its structure allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures, including natural products and biologically active compounds.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, with a focus on practical applications for researchers and drug development professionals.

Core Physicochemical Properties

A foundational understanding of this compound begins with its fundamental physical and chemical properties. These parameters govern its behavior in various solvents and reaction conditions, and are critical for experimental design and process scale-up.

| Property | Value | Source(s) |

| CAS Number | 5331-08-8 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [3] |

| Molecular Weight | 128.17 g/mol | [2][3] |

| Boiling Point | 114-115 °C (at 16 Torr); 239.8 °C (at 760 mmHg) | [4][5] |

| Density | ~1.070 g/cm³ | [4] |

| InChI Key | SIGZQOSGZJNAKB-UHFFFAOYSA-N | [2] |

| Appearance | Colorless liquid | [5] |

| Storage Temperature | Refrigerated (2-8 °C) | [4][6] |

Synthesis and Purification

The preparation of this compound is most commonly achieved via the α-hydroxymethylation of cyclohexanone. While several methods exist, organocatalytic asymmetric synthesis has emerged as a highly efficient route for producing the enantiomerically pure compound, which is a crucial precursor in pharmaceutical development.[2]

Asymmetric Organocatalytic Synthesis

The use of amino acids as organocatalysts represents a significant advancement, providing a direct and stereocontrolled route to chiral (S)-2-(hydroxymethyl)cyclohexanone.[2] L-threonine, in particular, has been identified as an efficient catalyst for this transformation using formalin as the hydroxymethyl source.[2]

Experimental Protocol: Asymmetric α-Hydroxymethylation of Cyclohexanone

This protocol describes a representative method for the synthesis of (S)-2-(Hydroxymethyl)cyclohexanone.

-

Reaction Setup: To a round-bottom flask, add cyclohexanone (1.0 eq), L-threonine (0.1 eq), and a suitable solvent such as DMF or DMSO.

-

Reagent Addition: Add aqueous formaldehyde (formalin, 37 wt. %, 1.5 eq) to the mixture. The causality for using an excess of formalin is to drive the reaction equilibrium towards the product.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS to determine the consumption of the cyclohexanone starting material.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The purpose of the aqueous workup is to remove the catalyst and any remaining formaldehyde.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. This step is critical to remove unreacted starting material and any side products, yielding the pure this compound.[7]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound is the cornerstone of its chemical behavior, allowing for selective transformations at either the hydroxyl or carbonyl group, or reactions involving both.[2]

Reactions at the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent. For instance, stronger reagents like potassium permanganate will yield 2-(carboxymethyl)cyclohexanone.[2][8]

-

Esterification & Etherification: Standard protocols can be used to convert the hydroxyl group into esters and ethers, respectively, which is useful for installing protecting groups or modifying the molecule's properties.[9]

-

Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent Sₙ2 reaction with a nucleophile allows for the synthesis of a wide variety of 2-substituted cyclohexanone derivatives.[2]

Reactions at the Ketone Group

-

Reduction: The carbonyl group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol, forming 2-(hydroxymethyl)cyclohexanol.[2]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, a foundational reaction in carbon-carbon bond formation.

-

Condensation Reactions: The ketone can participate in base- or acid-catalyzed condensation reactions, such as the aldol condensation, to form more complex structures.[7]

Bifunctional Reactivity

-

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester (a lactone). In this compound, the regioselectivity favors the migration of the unsubstituted C6 carbon, leading to the formation of 7-(hydroxymethyl)oxepan-2-one.[2]

Spectroscopic Characterization

Unambiguous structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Key Observations |

| ¹H NMR | -CH₂-OH | ~3.5 - 3.8 | Diastereotopic protons, often appearing as two multiplets.[9] |

| -OH | Variable (broad singlet) | Chemical shift is highly dependent on solvent and concentration.[9] | |

| Cyclohexyl Protons | ~1.2 - 2.5 | A series of complex, overlapping multiplets.[9] | |

| ¹³C NMR | C=O (Ketone) | ~210 - 215 | Characteristic downfield shift for a cyclohexanone carbonyl carbon.[9] |

| -CH₂-OH | ~65 | Carbon bearing the primary alcohol. | |

| Cyclohexyl Carbons | ~20 - 45 | Carbons of the cyclohexane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Appearance | Significance |

| ~3400 (broad) | O-H stretch (alcohol) | Strong, broad | Confirms the presence of the hydroxyl group.[2] |

| ~2930 & 2860 | C-H stretch (alkane) | Strong | Corresponds to the sp³ C-H bonds of the ring. |

| ~1710 | C=O stretch (ketone) | Strong, sharp | Confirms the presence of the cyclohexanone carbonyl.[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. Using Electron Ionization (EI), the molecular ion (M•+) is expected at m/z 128.[10]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M•+) |

| 110 | [M - H₂O]⁺˙ | Loss of a water molecule from the hydroxyl group, a common pathway for alcohols.[10] |

| 97 | [M - CH₂OH]⁺ | Cleavage of the C-C bond between the ring and the hydroxymethyl group.[10] |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Characteristic fragment from the cleavage of the cyclohexanone ring.[10] |

Protocol: General Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

-

IR: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use a thin film on a single plate.

-

GC-MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and other relevant spectra on a high-field spectrometer (≥400 MHz).[9]

-

IR: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

GC-MS: Inject the sample into the GC-MS system. The gas chromatograph will separate the components before they enter the mass spectrometer for ionization and analysis.[10]

-

-

Data Analysis: Correlate the data from all three techniques to confirm the structure and assess the purity of this compound.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile synthetic intermediate.[2] Its bifunctional nature and, particularly, the availability of its chiral (S)-enantiomer make it a sought-after starting material for complex, high-value molecules.[2]

-

Chiral Building Block: The (S)-enantiomer is a key starting material in the asymmetric synthesis of various pharmaceutical compounds, where specific stereochemistry is essential for biological activity.[2]

-

Inflammatory Diseases: The core structure of this compound is found in precursors to potent antagonists for the CCR2 receptor, which are being investigated for the treatment of inflammatory diseases.[2]

-

Antiviral Agents: Derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of molecules often explored for their potential antiviral activity.[2]

Stability and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Recommended Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place, under refrigeration (2-8 °C).[6]

-

Potential Degradation: The primary degradation pathways are likely oxidation of the alcohol and acid/base-catalyzed rearrangements. The presence of both a ketone and an alcohol makes it susceptible to these changes under non-ideal conditions.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent undesired reactions.[6]

Conclusion

This compound is a fundamentally important molecule whose value is derived from the versatile reactivity of its dual functional groups. Its role as a key intermediate in the synthesis of complex organic molecules, especially in the context of stereoselective synthesis for pharmaceutical applications, is well-established. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 5331-08-8 | Benchchem [benchchem.com]

- 3. This compound | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 5331-08-8 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

2-(Hydroxymethyl)cyclohexanone physical properties

An In-depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 5331-08-8) is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules and biologically active compounds.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, chemical characteristics, and safety protocols. By synthesizing data from multiple sources, this document aims to serve as a reliable technical resource for professionals engaged in research and development.

Molecular Structure and Identification

This compound is characterized by a six-membered cyclohexane ring substituted with a carbonyl group (ketone) and an adjacent hydroxymethyl group at the alpha position.[1] This unique arrangement of functional groups dictates its physical properties and chemical reactivity.

-

IUPAC Name: 2-(hydroxymethyl)cyclohexan-1-one[2]

The presence of a chiral center at the C2 position means that this compound can exist as a racemic mixture or as individual (R) and (S) enantiomers. Asymmetric synthesis methods have been developed to access specific stereoisomers, which are highly valuable in pharmaceutical development.[1]

Core Physical Properties

The physical properties of this compound are fundamental to its handling, purification, and application in synthesis. The compound is generally described as a colorless liquid with a distinctive odor.[3]

A summary of its key physical data is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 128.17 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 239.8 °C at 760 mmHg114-115 °C at 16 Torr | [3][6][7] |

| Density | 1.054 g/cm³1.070 g/cm³ at 19 °C | [3][7] |

| Refractive Index | 1.472 | [3] |

| Melting Point | 149 °C | [3][6][7] |

| Solubility | Excellent solubility in organic solvents | [3] |

Note on Physical State Discrepancy: A notable inconsistency exists in the reported data. While the compound is described as a liquid, multiple sources report a high melting point of 149 °C.[3][6][7] This value is anomalous for a low-molecular-weight liquid and may be erroneous or refer to a derivative. Researchers should experimentally verify the melting point before relying on this figure. The boiling point data, especially under reduced pressure, is more consistent with the expected properties of a liquid structure.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Its bifunctional nature gives rise to a distinct spectroscopic signature.

-

Infrared (IR) Spectroscopy: A strong, broad absorption band is expected around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding. A sharp, strong peak corresponding to the C=O stretch of the ketone will appear around 1710 cm⁻¹.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons of the hydroxymethyl group (-CH₂OH) typically appear as a multiplet in the 3.5–4.2 ppm range. The proton on the chiral center (C2) would also produce a distinct signal, coupled to the neighboring protons. The remaining cyclohexyl protons would be found in the upfield region.[1]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon is the most deshielded, with a characteristic chemical shift around 208 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would appear around 60-65 ppm, while the other ring carbons would be observed at higher field strengths.[1]

-

Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) would be observed at an m/z of 128. Fragmentation patterns would likely involve the loss of water (M-18) or the hydroxymethyl group (M-31).[2]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two functional groups, allowing for a wide range of transformations.

-

Oxidation: The primary alcohol can be selectively oxidized to a carboxylic acid, forming 2-(carboxymethyl)cyclohexanone, or to an aldehyde. The ketone itself can undergo Baeyer-Villiger oxidation to yield a lactone.[1]

-

Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride, resulting in the formation of 2-(hydroxymethyl)cyclohexanol.[1]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7] Given its potential for self-reaction (e.g., aldol-type reactions) under basic or acidic conditions, storage at controlled temperatures (e.g., 2-8°C) is recommended.[7]

Caption: Reactivity pathways of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[2][6]

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory safety practices should be employed, including the use of a fume hood, safety glasses, and chemical-resistant gloves. In case of contact, flush the affected area with copious amounts of water.

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

Determining the boiling point at reduced pressure is a crucial method for characterizing thermally sensitive or high-boiling-point liquids.

Objective: To purify and determine the boiling point of this compound at a reduced pressure (e.g., 16 Torr).

Materials:

-

Round-bottom flask

-

Claisen distillation head

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Vacuum pump with a pressure gauge/manometer

-

Heating mantle with stirrer

-

Boiling chips or magnetic stir bar

Methodology:

-

Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Charge the round-bottom flask with the crude this compound and add boiling chips. Do not fill the flask more than two-thirds full.

-

System Evacuation: Close the system and slowly turn on the vacuum pump. Carefully reduce the pressure until the target pressure (e.g., 16 Torr) is reached and stable.

-

Heating: Begin gently heating the distillation flask using the heating mantle while stirring.

-

Distillation: Observe the sample for boiling. As the vapor rises, the temperature on the thermometer will increase. Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point at that pressure.

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum. Releasing the vacuum while the system is hot can cause a dangerous pressure imbalance.

Caption: Workflow for vacuum distillation of this compound.

References

- 1. This compound | 5331-08-8 | Benchchem [benchchem.com]

- 2. This compound | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 5331-08-8 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound CAS#: 5331-08-8 [m.chemicalbook.com]

An In-depth Technical Guide to 2-(Hydroxymethyl)cyclohexanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)cyclohexanone (CAS No. 5331-08-8), a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its unique structure, featuring both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon on a cyclohexane scaffold, renders it a versatile synthetic intermediate. This document delves into its chemical and physical properties, details validated synthesis and purification protocols, explores its reactivity in key organic transformations, and outlines its applications as a crucial building block in medicinal chemistry. Furthermore, this guide presents standardized analytical methodologies for its characterization and robust safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound is a colorless liquid defined by a six-membered carbon ring containing a ketone and a hydroxymethyl substituent at the alpha position.[1][2] This seemingly simple molecule is a cornerstone in modern organic synthesis due to its dual functionality, which allows for a diverse array of chemical transformations.[1] In the realm of pharmaceutical development, its significance is amplified. The cyclohexane moiety is a common scaffold in many therapeutic agents, and the ability to introduce further complexity via the hydroxyl and ketone groups makes this compound a valuable precursor for creating intricate molecular architectures.[1][3]

Its derivatives are recognized as crucial intermediates in the synthesis of biologically active compounds.[1] For instance, the chiral (S)-enantiomer is a key starting material for specific pharmaceuticals.[1] The core structure is found in precursors to potent antagonists for the CCR2 receptor, which are under investigation for inflammatory diseases, and is integral to the synthesis of carbocyclic nucleoside analogues explored for antiviral activity.[1] This guide aims to provide the reader with a deep, practical understanding of this versatile molecule, empowering them to leverage its full potential in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its successful application. The key physicochemical and spectroscopic data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 5331-08-8 | [4][5][6] |

| Molecular Formula | C₇H₁₂O₂ | [4][6][7] |

| Molecular Weight | 128.17 g/mol | [1][4] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 239.8°C at 760 mmHg | [2][6] |

| Melting Point | 149 °C | [2] |

| Density | 1.054 g/cm³ | [2][6] |

| Flash Point | 98°C | [2][6] |

| Refractive Index | 1.472 | [2][6] |

| InChI Key | SIGZQOSGZJNAKB-UHFFFAOYSA-N | [1][4][5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are outlined below.

| Technique | Key Features and Expected Values |

| ¹H NMR (CDCl₃) | - -CH₂-OH: ~3.5 - 3.8 ppm (diastereotopic protons, likely appearing as two multiplets).[8] - -OH: Variable (broad singlet), concentration and solvent dependent.[8] - Cyclohexyl protons: 1.2 - 2.5 ppm (complex overlapping multiplets).[8] |

| ¹³C NMR (CDCl₃) | - C=O: ~213.5 ppm.[9] - CH₂OH: ~65.0 ppm.[9] - CH-CH₂OH: ~52.0 ppm.[9] - Cyclohexyl CH₂: 25.0 - 42.0 ppm.[9] |

| Infrared (IR) | - O-H stretch: Strong, broad absorption around 3400 cm⁻¹.[1] - C=O stretch: Strong absorption around 1710 cm⁻¹.[1] |

| Mass Spectrometry (MS) | - ESI-MS: Observation of the protonated molecular ion peak [M+H]⁺ at m/z 129.[1] |

Synthesis and Purification: Accessing the Core Scaffold

The synthesis of this compound can be achieved through several methods. The choice of synthetic route often depends on the desired scale, stereochemical requirements, and available starting materials.

Direct α-Hydroxymethylation of Cyclohexanone

A common and direct approach involves the base-catalyzed reaction of cyclohexanone with formaldehyde (often in the form of formalin). This method is effective for producing the racemic compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0°C in an ice bath. Slowly add a base, such as sodium hydride (1.1 eq), to the solution.

-

Formaldehyde Addition: Add formalin (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Asymmetric Synthesis: Enantioselective Access

For applications in stereoselective synthesis, the preparation of enantiomerically pure this compound is crucial. Organocatalysis has emerged as a powerful tool for this purpose. Notably, the amino acid L-threonine has been shown to be an efficient organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone.[1]

Caption: Asymmetric synthesis of (S)-2-(Hydroxymethyl)cyclohexanone.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a versatile intermediate.

Reactions at the Hydroxyl Group

The primary alcohol can undergo various reactions, including oxidation and substitution.

-

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For example, oxidation with potassium permanganate can yield 2-(carboxymethyl)cyclohexanone.[1]

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an Sₙ2 reaction.[1] This allows for the introduction of diverse functionalities at the 2-position.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack and reduction.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, forming 2-(hydroxymethyl)cyclohexanol.[1]

Combined Reactivity

The proximity of the two functional groups can lead to intramolecular reactions, such as cyclization, under specific conditions.

Caption: Key synthetic transformations of this compound.

Analytical Methodologies: Ensuring Quality and Purity

Robust analytical methods are essential for quality control and reaction monitoring.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method using a C18 column with a water/acetonitrile mobile phase gradient is typically effective.[1]

-

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is well-suited for monitoring the progress of its synthesis, especially when volatile starting materials and byproducts are involved.[1]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Spectroscopic Analysis for Structural Confirmation

As detailed in Section 2.2, NMR, IR, and MS are indispensable for structural elucidation and confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

-

¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[9]

-

¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment. A larger number of scans (e.g., 1024-4096) will be required due to the lower natural abundance of ¹³C.[9]

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[9]

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its bifunctional nature provides a gateway to a wide array of complex molecules, including promising drug candidates. The continued development of efficient and stereoselective synthetic methods to access this key intermediate will undoubtedly fuel further innovation in drug discovery and the synthesis of novel organic materials. As researchers continue to explore new chemical space, the strategic application of this compound is poised to play a significant role in advancing the frontiers of chemical science.

References

- 1. This compound | 5331-08-8 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5331-08-8 [sigmaaldrich.com]

- 6. This compound | 5331-08-8 [chemnet.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

IUPAC name for 2-(Hydroxymethyl)cyclohexanone

An In-Depth Technical Guide to 2-(Hydroxymethyl)cyclohexan-1-one: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)cyclohexan-1-one, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. We delve into its structural characteristics, nomenclature, and key physicochemical properties. The guide details prevalent synthetic methodologies, with a particular focus on stereoselective organocatalytic routes that yield enantiomerically pure forms crucial for pharmaceutical applications. A thorough analysis of its spectroscopic signature—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—is presented to serve as a benchmark for empirical characterization. Furthermore, the guide explores the compound's rich chemical reactivity, stemming from its vicinal ketone and primary alcohol functionalities, which establishes it as a versatile synthetic intermediate. Its documented applications as a precursor in the synthesis of high-value molecules, such as carbocyclic nucleoside analogues and antagonists for inflammatory receptors, are discussed to highlight its relevance in medicinal chemistry. Finally, essential safety and handling protocols are outlined to ensure its proper use in a laboratory setting.

Introduction and Nomenclature

2-(Hydroxymethyl)cyclohexanone is a valuable synthetic building block defined by a six-membered carbocyclic ring functionalized with both a ketone and a primary alcohol on adjacent carbons (the α-position)[1]. This dual functionality is the primary determinant of its chemical behavior, allowing it to serve as a versatile precursor in the synthesis of a wide array of more complex molecules[1]. Its importance is particularly pronounced in medicinal chemistry, where its derivatives are recognized as crucial intermediates for the development of biologically active compounds and pharmaceuticals[1]. The ability to synthesize this compound in an enantiomerically pure form has further broadened its utility, making it a key starting material for stereoselective synthesis[1].

The official International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(hydroxymethyl)cyclohexan-1-one [2].

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 5331-08-8 | PubChem[2] |

| Molecular Formula | C₇H₁₂O₂ | PubChem[2] |

| Molecular Weight | 128.17 g/mol | PubChem[2] |

| Appearance | Colorless liquid | Guidechem[3] |

| Density | 1.054 g/cm³ | Guidechem[3] |

| Boiling Point | 239.8 °C at 760 mmHg | Guidechem[3] |

| Flash Point | 98 °C | Guidechem[3] |

| SMILES | C1CCC(=O)C(C1)CO | PubChem[2] |

| InChIKey | SIGZQOSGZJNAKB-UHFFFAOYSA-N | PubChem[2] |

Synthesis Strategies

The synthesis of 2-(hydroxymethyl)cyclohexan-1-one primarily involves the introduction of a hydroxymethyl group at the α-carbon of the cyclohexanone ring. The choice of synthetic route is often dictated by the need for stereochemical control.

Direct α-Hydroxymethylation (Racemic)

A common and direct method for preparing the racemic form of the title compound is the base-catalyzed aldol addition of cyclohexanone to formaldehyde (often used in the form of formalin). This reaction efficiently forms the carbon-carbon bond at the alpha position.

Asymmetric Organocatalytic Synthesis

For applications in drug development, accessing a single enantiomer of a chiral molecule is often critical. A notable advancement in the synthesis of 2-(hydroxymethyl)cyclohexan-1-one is the use of amino acid-based organocatalysis. Specifically, L-threonine has been demonstrated to be an efficient organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone using formalin[1]. This method provides a direct and stereocontrolled route to the chiral (S)-2-(hydroxymethyl)cyclohexanone, a valuable building block for pharmaceuticals[1]. The causality behind this stereoselectivity lies in the formation of a chiral enamine intermediate between cyclohexanone and L-threonine, which then directs the approach of formaldehyde from a less sterically hindered face, leading to the preferential formation of the (S)-enantiomer.

References

An In-depth Technical Guide to 2-(Hydroxymethyl)cyclohexanone: A Versatile Bifunctional Building Block

Abstract

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)cyclohexanone, a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties, validated synthetic methodologies, characteristic spectroscopic signatures, and key applications of this versatile molecule. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this compound in complex organic synthesis and medicinal chemistry endeavors.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of organic synthesis and medicinal chemistry, molecules possessing multiple, strategically positioned functional groups are of paramount importance. This compound is a prime example of such a valuable building block. Its structure, which incorporates both a nucleophilic primary alcohol and an electrophilic ketone within a cyclohexyl framework, allows for a diverse array of chemical transformations.[1] This inherent bifunctionality makes it a crucial intermediate in the synthesis of complex molecular architectures, including natural products and their analogues, as well as biologically active compounds for pharmaceutical development.[1] The ability to selectively manipulate either the hydroxyl or carbonyl group provides a powerful tool for the construction of intricate and functionally rich molecules. This guide will explore the fundamental properties, synthesis, and reactivity of this compound, with a particular focus on its applications in the synthesis of high-value compounds.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, purification methods, and storage.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical characterizations.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [2][3][4][5] |

| Molecular Weight | 128.17 g/mol | [2][3][4][6] |

| Exact Mass | 128.083729621 Da | [6][7] |

Physicochemical Data

The physical state, solubility, and other key physicochemical parameters of this compound are critical for its handling and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 239.8 °C at 760 mmHg | [5] |

| Melting Point | 149 °C | [5][8] |

| Density | 1.054 g/cm³ | [5] |

| Flash Point | 98 °C | [5] |

| Refractive Index | 1.472 | [5] |

| LogP | 0.738 | [5] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale, stereochemical outcome, and available starting materials. A common and direct approach involves the hydroxymethylation of cyclohexanone.

Direct Hydroxymethylation of Cyclohexanone

A prevalent method for the synthesis of this compound is the direct hydroxymethylation of cyclohexanone. This reaction introduces a hydroxymethyl group at the α-position of the ketone. One notable advancement in this area is the use of organocatalysis to achieve asymmetric synthesis, providing a stereocontrolled route to chiral (S)-2-(hydroxymethyl)cyclohexanone, a valuable building block for pharmaceuticals.[1]

A general representation of the synthesis is as follows:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the diastereotopic protons of the -CH₂OH group, typically as two multiplets in the range of 3.5 - 3.8 ppm.[9] The hydroxyl proton (-OH) would appear as a broad singlet with a variable chemical shift.[9] The cyclohexyl protons would present as a complex series of overlapping multiplets between 1.2 and 2.5 ppm.[9]

-

¹³C NMR: The carbonyl carbon (C=O) of the cyclohexanone ring is expected to have a chemical shift in the range of 210 - 215 ppm.[9] The carbon of the hydroxymethyl group (-CH₂OH) would likely appear around 65-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹.[9]

-

A broad absorption band corresponding to the hydroxyl (O-H) stretch of the primary alcohol will be present in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

The molecular ion peak ([M]⁺) would be observed at an m/z of 128.[9]

-

Common fragmentation patterns would include the loss of a water molecule (H₂O) resulting in a peak at m/z 110, and alpha-cleavage of the hydroxymethyl group.[9]

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound underpins its utility as a versatile synthetic intermediate.[1] The hydroxyl and ketone groups can undergo a variety of transformations, allowing for the construction of more complex molecules.

Reactions of the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding carboxylic acid, 2-(carboxymethyl)cyclohexanone, using suitable oxidizing agents.[1]

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an Sₙ2 reaction.[1] This allows for the introduction of a wide range of functional groups at the 2-position.

Reactions of the Ketone Group

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding 2-(hydroxymethyl)cyclohexanol.[1]

-

Aldol Condensation: The α-protons to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensation reactions to form new carbon-carbon bonds.

Caption: Key chemical transformations of this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are recognized as important intermediates in the development of biologically active compounds and pharmaceuticals.[1] Its chiral forms, in particular, serve as valuable starting materials for the synthesis of specific pharmaceutical compounds.[1] For instance, the core structure is found in precursors to potent antagonists for the CCR2 receptor, which are investigated for inflammatory diseases.[1] Furthermore, derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of compounds often explored for their antiviral activity.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. Based on GHS classifications, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Store in a tightly closed container in a cool, dry place.[8][11]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[12]

Conclusion

This compound stands out as a highly valuable and versatile bifunctional molecule in the field of organic synthesis. Its unique combination of a primary alcohol and a ketone on a cyclohexyl scaffold provides a rich platform for a multitude of chemical transformations. This guide has provided a detailed overview of its fundamental properties, synthetic routes, spectroscopic characteristics, and diverse applications, particularly in the realm of medicinal chemistry. For researchers and drug development professionals, a comprehensive understanding of this key intermediate opens up numerous possibilities for the design and synthesis of novel and complex molecular entities with potential therapeutic applications.

References

- 1. This compound | 5331-08-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 5331-08-8 [chemicalbook.com]

- 4. This compound | 5331-08-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 8. This compound CAS#: 5331-08-8 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Stereochemistry of 2-(Hydroxymethyl)cyclohexanone

An In-depth Technical Guide to the

Executive Summary

2-(Hydroxymethyl)cyclohexanone is a bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a chiral center at the C2 position and the capacity for complex conformational behavior, makes a thorough understanding of its stereochemistry paramount for its application as a versatile chiral building block. This guide provides a comprehensive analysis of the stereochemical landscape of this compound, intended for researchers, scientists, and drug development professionals. We will explore its enantiomeric forms, delve into the conformational equilibria governed by intramolecular hydrogen bonding, detail strategies for its stereoselective synthesis, and provide robust protocols for its characterization. This document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a self-validating framework for experimental design and interpretation.

The Strategic Importance of this compound in Synthesis

The utility of this compound as a synthetic intermediate is derived from its dual functionality—a ketone and a primary alcohol—which allows for a wide range of chemical transformations.[1] This versatility has established it as a foundational building block for constructing intricate molecular architectures, including natural products and their analogues. In the pharmaceutical industry, its derivatives are crucial intermediates for developing biologically active compounds.[1]

Notably, the chiral enantiomers of this molecule serve as key starting materials for stereospecific pharmaceuticals. For instance, the (S)-enantiomer is a critical precursor for certain potent antagonists of the CCR2 receptor, which are under investigation for treating inflammatory diseases.[1] Furthermore, the core structure is integral to the synthesis of carbocyclic nucleoside analogues, a class of compounds frequently explored for their antiviral properties.[1] The molecule's structural relevance underscores its importance as a valuable scaffold in the design of new chemical entities with therapeutic potential.

Elucidating the Stereochemical Landscape

The stereochemistry of this compound is defined by both its configuration (the 3D arrangement of atoms at the chiral center) and its conformation (the spatial arrangement of atoms that can be interconverted by rotation about single bonds).

Configurational Isomerism: The Enantiomers

The carbon atom at the 2-position of the cyclohexanone ring is a stereocenter, as it is bonded to four different groups: a hydrogen atom, the hydroxymethyl group (-CH₂OH), the carbonyl carbon (C1), and the C3 methylene group of the ring. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-(hydroxymethyl)cyclohexanone and (S)-2-(hydroxymethyl)cyclohexanone.

Caption: The (R) and (S) enantiomers of this compound.

These enantiomers possess identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their reactivity in chiral environments, which is of critical importance in drug development.[2]

Conformational Analysis: The Role of Intramolecular Hydrogen Bonding

The cyclohexanone ring preferentially adopts a chair conformation to minimize angular and torsional strain.[3] The introduction of the hydroxymethyl substituent at C2 creates two principal chair conformers: one with the substituent in an equatorial position and one with it in an axial position.

For many substituted cyclohexanes, the equatorial conformation is significantly more stable to avoid unfavorable 1,3-diaxial steric interactions. However, in this compound, the axial conformer can be uniquely stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction creates a stable six-membered ring system.

Caption: Conformational equilibrium of this compound.

This stabilizing effect can significantly increase the population of the axial conformer, a phenomenon also observed in related molecules like 2-halocyclohexanones and 2-(methylamino)cyclohexanone.[3][4] The equilibrium between these conformers is solvent-dependent; polar, protic solvents can disrupt the intramolecular hydrogen bond by forming intermolecular hydrogen bonds, thus favoring the equatorial conformer. Conversely, in nonpolar solvents, the axial conformer is expected to be more prevalent.[5]

Strategies for Stereoselective Synthesis

Controlling the stereochemistry during synthesis is crucial for accessing specific enantiomers for pharmaceutical applications. Organocatalysis has emerged as a powerful tool for this purpose.[1]

Organocatalytic Asymmetric α-Hydroxymethylation

The direct asymmetric α-hydroxymethylation of cyclohexanone provides an efficient route to enantiomerically enriched this compound. This reaction can be catalyzed by small chiral organic molecules, such as amino acids. L-threonine, for example, has been shown to be an effective organocatalyst for the synthesis of the (S)-enantiomer using formaldehyde (often in the form of formalin) as the C1 source.[1]

The proposed mechanism involves the formation of a chiral enamine intermediate between cyclohexanone and the L-threonine catalyst. This enamine then reacts with formaldehyde from a specific face, directed by the catalyst's stereochemistry, leading to the preferential formation of the (S)-product after hydrolysis. The efficiency of this reaction can be sensitive to reaction conditions, particularly the water content.[1]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemical and conformational properties of this compound.

NMR Data Interpretation

The relative populations of the axial and equatorial conformers can be estimated by analyzing the coupling constants of the proton at C2 (the methine proton). According to the Karplus relationship, the coupling constant between vicinal protons is dependent on the dihedral angle between them.

-

In the equatorial conformer , the C2 proton is axial and has large dihedral angles (≈180°) with the two axial protons at C3 and C6, resulting in large coupling constants (J ≈ 10-13 Hz).

-

In the axial conformer , the C2 proton is equatorial and has smaller dihedral angles (≈60°) with the adjacent protons, leading to smaller coupling constants (J ≈ 2-5 Hz).

The observed coupling constant in the NMR spectrum is a weighted average of the coupling constants of the individual conformers, allowing for the calculation of their relative abundance.

Table 1: Hypothetical NMR Data for Conformational Analysis Note: These values are illustrative and should be cross-referenced with experimentally obtained data.[6]

| Nucleus | Assignment | Equatorial Conformer δ (ppm) | Axial Conformer δ (ppm) | Key Coupling Constants (Hz) |

| ¹H | H2 (CH) | ~2.5 - 2.8 | ~2.9 - 3.2 | J(H2ax, H3ax/H6ax) ≈ 10-13; J(H2eq, H3/H6) ≈ 2-5 |

| ¹H | CH₂OH | ~3.6 - 3.9 | ~3.5 - 3.8 | - |

| ¹³C | C1 (C=O) | ~213 | ~214 | - |

| ¹³C | C2 (CH) | ~52 | ~50 | - |

| ¹³C | C7 (CH₂OH) | ~65 | ~63 | - |

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and analysis of this compound.

Protocol: Enantioselective Synthesis of (S)-2-(Hydroxymethyl)cyclohexanone

This protocol is adapted from established organocatalytic methods.[1]

Materials:

-

Cyclohexanone

-

Formalin (37% aqueous formaldehyde)

-

L-threonine

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add cyclohexanone (5.0 mmol, 1.0 equiv) and L-threonine (0.5 mmol, 0.1 equiv) in DMF (10 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure homogenization.

-

Add formalin (7.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-2-(hydroxymethyl)cyclohexanone.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Caption: Experimental workflow for synthesis and analysis.

Protocol: NMR Spectroscopic Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data.[6]

1. Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). For studying hydrogen bonding, a non-polar solvent like C₆D₆ is preferable. Include tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Tune and shim the spectrometer probes to ensure a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

Temperature: 298 K (or variable temperature studies to analyze conformational dynamics).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm, centered around 100 ppm.

-

Number of Scans: 1024-4096, depending on concentration.

5. Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS peak at 0.00 ppm for ¹H NMR and the residual solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The stereochemistry of this compound is a nuanced subject, governed by the interplay of its single chiral center and a delicate conformational equilibrium. The stability of its axial conformer, significantly influenced by intramolecular hydrogen bonding, is a key feature that dictates its chemical behavior and must be considered in synthetic planning and application. The ability to control its absolute stereochemistry through organocatalytic methods has cemented its role as a high-value chiral building block. The analytical protocols detailed herein provide a robust framework for researchers to confidently synthesize, characterize, and deploy this versatile molecule in the pursuit of novel chemical entities for science and medicine.

References

(R)-2-(Hydroxymethyl)cyclohexanone: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of (R)-2-(Hydroxymethyl)cyclohexanone in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure chiral building blocks is incessant. These molecules form the foundational architecture of many complex therapeutic agents, where stereochemistry dictates biological activity and safety.[1][2] (R)-2-(hydroxymethyl)cyclohexanone stands out as a versatile chiral synthon, embodying a unique combination of a stereocenter adjacent to two distinct and readily modifiable functional groups: a ketone and a primary alcohol. This bifunctionality, embedded within a conformationally well-defined six-membered ring, offers a powerful platform for the synthesis of intricate molecular targets.

Living systems, being inherently chiral, exhibit profound stereoselectivity in their interactions with xenobiotics.[1] Consequently, the use of single-enantiomer drugs has become a regulatory and scientific imperative to enhance therapeutic efficacy and minimize off-target effects.[1][3] This guide provides an in-depth technical overview of (R)-2-(hydroxymethyl)cyclohexanone, tailored for researchers, scientists, and drug development professionals. It will delve into its physicochemical and spectroscopic properties, detail robust synthetic and purification protocols, and explore its strategic applications in the synthesis of high-value pharmaceutical agents, particularly in the antiviral and anti-inflammatory domains.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (R)-2-(hydroxymethyl)cyclohexanone is paramount for its effective use in synthesis and for quality control.

Physicochemical Properties

The properties of the racemic 2-(hydroxymethyl)cyclohexanone are summarized in the table below. It is important to note that while the boiling and melting points of the pure (R)-enantiomer are expected to be similar to the racemate, the optical rotation is a defining characteristic of the enantiomerically pure compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 5331-08-8 (for racemate) | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 114-115 °C at 16 Torr | [3] |

| Melting Point | 149 °C | [3] |

| Density | 1.070 g/cm³ at 19 °C | [3] |

| Solubility | Soluble in most organic solvents. | |

| Optical Rotation [α]D | Data not available in the searched literature. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (R)-2-(hydroxymethyl)cyclohexanone. Below are the expected key features in its various spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.85 | dd | 1H | -CHH OH |

| ~3.65 | dd | 1H | -CH HOH |

| ~2.50 | m | 1H | CH -CH₂OH |

| ~2.40 | br s | 1H | -OH |

| ~2.35 | m | 1H | C(H )H-C=O |

| ~2.15 | m | 1H | C(H)H -C=O |

| 1.50 - 1.90 | m | 6H | Cyclohexyl -CH₂- |

Predicted ¹³C NMR Data (100 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

| ~213.5 | C=O |

| ~65.0 | -C H₂OH |

| ~50.0 | C H-CH₂OH |

| ~42.0 | C H₂-C=O |

| ~28.0 | Cyclohexyl -CH₂- |

| ~25.0 | Cyclohexyl -CH₂- |

| ~23.0 | Cyclohexyl -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-(hydroxymethyl)cyclohexanone will be dominated by the characteristic stretching frequencies of its two functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description | Reference(s) |

| ~3400 (broad) | O-H | Alcohol stretch | [5] |

| ~2940 and ~2860 | C-H | Alkane stretch | [5] |

| ~1710 (strong) | C=O | Ketone stretch | [5] |

| ~1050 | C-O | Alcohol stretch | [5] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (R)-2-(hydroxymethyl)cyclohexanone is expected to show a molecular ion peak (M⁺) at m/z = 128, followed by a series of characteristic fragmentations.

| m/z | Proposed Fragment | Reference(s) |

| 128 | [M]⁺ | [1] |

| 110 | [M - H₂O]⁺ | [1] |

| 97 | [M - CH₂OH]⁺ | [1] |

| 55 | [C₃H₃O]⁺ (from cyclohexanone ring fragmentation) | [1] |

Asymmetric Synthesis and Purification

The synthesis of enantiomerically pure (R)-2-(hydroxymethyl)cyclohexanone is a key challenge that has been addressed through several elegant strategies. The choice of synthetic route often depends on factors such as scale, desired enantiomeric purity, and available resources.

Organocatalytic Asymmetric α-Hydroxymethylation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a greener and often more cost-effective alternative to metal-based catalysts. The direct asymmetric α-hydroxymethylation of cyclohexanone using a chiral amino acid catalyst, such as L-proline or L-threonine, is a well-established method. While these specific catalysts typically yield the (S)-enantiomer, the principles can be adapted with the corresponding D-amino acids to favor the (R)-enantiomer.

Experimental Protocol: Representative Organocatalytic Synthesis of (S)-2-(Hydroxymethyl)cyclohexanone

This protocol is for the synthesis of the (S)-enantiomer using L-Threonine and serves as a representative example of the methodology.

Materials:

-

Cyclohexanone

-

Aqueous formaldehyde (37 wt%)

-

L-Threonine

-

Dimethyl Sulfoxide (DMSO)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of cyclohexanone (1.0 mmol) in DMSO (2.0 mL), add L-Threonine (0.1 mmol, 10 mol%).

-

Add aqueous formaldehyde (2.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (S)-2-(hydroxymethyl)cyclohexanone.

Caption: General workflow for the organocatalytic synthesis.

Chemoenzymatic Resolution

An alternative and often highly selective approach is the chemoenzymatic resolution of racemic this compound. This method involves the use of an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of (R)-2-(hydroxymethyl)cyclohexanone stems from the orthogonal reactivity of its ketone and primary alcohol functionalities.

Caption: Key reaction pathways of (R)-2-(hydroxymethyl)cyclohexanone.

-

Oxidation of the Hydroxyl Group: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC, Swern oxidation for the aldehyde; Jones oxidation for the carboxylic acid). This transformation is useful for introducing further complexity and providing a handle for peptide couplings or other condensations.

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, yielding a diol. The stereochemical outcome of this reduction can often be controlled through the choice of reducing agent and reaction conditions, providing access to diastereomerically pure diols.

-

Protection and Derivatization: The hydroxyl group can be readily protected with a range of protecting groups (e.g., silyl ethers, benzyl ethers), allowing for selective manipulation of the ketone functionality.

-

Activation of the Hydroxyl Group and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate), enabling its displacement by a wide variety of nucleophiles to introduce diverse functionalities at this position.

Applications in Drug Development

(R)-2-(hydroxymethyl)cyclohexanone is a valuable precursor for the synthesis of several classes of therapeutic agents, most notably carbocyclic nucleoside analogues and CCR2 antagonists.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety.[6] This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[6] (R)-2-(hydroxymethyl)cyclohexanone provides a chiral scaffold for the construction of these analogues. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in readily available literature, its structural motif is highly relevant to the synthesis of compounds like Abacavir, a potent HIV reverse transcriptase inhibitor.[7] The synthesis of such molecules often involves the stereoselective installation of a nucleobase onto the carbocyclic ring and subsequent functional group manipulations.

Caption: Conceptual synthetic route to carbocyclic nucleosides.

Precursor to CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) is a G-protein coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of monocytes. Antagonists of CCR2 have therapeutic potential in a range of inflammatory and autoimmune diseases. Several potent and selective CCR2 antagonists feature a substituted cyclohexene or cyclohexane core.[8] For instance, the clinical candidate MK-0812 is a potent CCR2 antagonist.[9] While the direct use of (R)-2-(hydroxymethyl)cyclohexanone in the synthesis of MK-0812 is not explicitly detailed, its structure represents a key synthon for accessing the chiral substituted cyclohexene core of this and related antagonists.

Safety and Handling

(R)-2-(hydroxymethyl)cyclohexanone should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

GHS Hazard Statements:

-

Precautionary Statements:

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

(R)-2-(hydroxymethyl)cyclohexanone is a chiral building block of significant strategic importance in modern organic synthesis and drug discovery. Its unique bifunctional nature, coupled with a defined stereocenter, provides a versatile platform for the construction of complex and biologically active molecules. The development of robust asymmetric synthetic routes, including organocatalytic and chemoenzymatic methods, has made this valuable synthon more accessible. Its demonstrated utility as a precursor to carbocyclic nucleoside analogues and its potential in the synthesis of CCR2 antagonists underscore its continued relevance to the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to leverage the full potential of this powerful chiral building block in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. angenechemical.com [angenechemical.com]

(S)-2-(Hydroxymethyl)cyclohexanone properties

An In-Depth Technical Guide to (S)-2-(Hydroxymethyl)cyclohexanone: Properties, Synthesis, and Applications in Drug Development

Introduction

(S)-2-(Hydroxymethyl)cyclohexanone is a versatile chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its molecular architecture, featuring a ketone and a primary alcohol on a stereodefined cyclohexyl scaffold, presents a unique bifunctionality that makes it an invaluable intermediate for constructing complex molecules, including natural products and pharmacologically active compounds.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its properties, enantioselective synthesis, chemical reactivity, and critical applications, particularly in the development of novel therapeutic agents. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within a single chiral molecule allows for a diverse range of stereocontrolled transformations, solidifying its role as a cornerstone synthon in modern pharmaceutical research.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of (S)-2-(Hydroxymethyl)cyclohexanone is paramount for its effective use in synthesis, including reaction monitoring, quality control, and structural elucidation of its derivatives.[5]

Core Physicochemical Properties

The fundamental properties of (S)-2-(Hydroxymethyl)cyclohexanone are summarized in the table below. These data are essential for experimental design, safety assessments, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | [1] |

| CAS Number | 220199-90-6 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1][6][7] |

| Molecular Weight | 128.17 g/mol | [1][6][7] |

| Appearance | Typically a liquid or low-melting solid | [1] |

| Boiling Point | 114-115 °C (at 16 Torr) | [8][9] |

| Density | 1.070 g/cm³ (at 19 °C) | [8][9] |

| Topological Polar Surface Area | 37.3 Ų | [1][6] |

| Exact Mass | 128.083729621 Da | [1][6] |

Spectroscopic Profile

The spectroscopic signature of (S)-2-(Hydroxymethyl)cyclohexanone is defined by its two functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, sharp absorption band for the ketone C=O stretch, typically appearing around 1715 cm⁻¹.[5] Additionally, a broad and intense absorption band is observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the primary alcohol, broadened by hydrogen bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information. The key predicted chemical shifts are outlined below. The causality for these shifts lies in the electronic environment of the protons and carbons; for instance, the protons on the carbon adjacent to the hydroxyl group are deshielded, causing them to appear downfield.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Key Observations |

| ¹H NMR | -CH₂-OH | ~3.5 - 3.8 | Diastereotopic protons due to the adjacent chiral center, often appearing as two distinct multiplets.[5] |

| -OH | Variable (broad singlet) | The chemical shift is highly dependent on solvent, concentration, and temperature.[5] | |

| Cyclohexyl protons | 1.2 - 2.5 | A series of complex, overlapping multiplets.[5] | |

| ¹³C NMR | C=O | ~210 - 215 | Typical chemical shift for a cyclohexanone carbonyl carbon.[5] |